N-(2,2-Dichloro-1-hydroxyethyl)-2,2-dimethylpropanamide
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Overview
Description
N-(2,2-Dichloro-1-hydroxyethyl)-2,2-dimethylpropanamide is a chemical compound with the molecular formula C4H7Cl2NO2 It is known for its unique structure, which includes a dichloro-hydroxyethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dichloro-1-hydroxyethyl)-2,2-dimethylpropanamide typically involves the reaction of 2,2-dichloroacetaldehyde with acetamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to ensure consistent product quality. Purification steps, such as recrystallization or distillation, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dichloro-1-hydroxyethyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dichloro group to a single chloro or hydrogen group.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
N-(2,2-Dichloro-1-hydroxyethyl)-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2,2-Dichloro-1-hydroxyethyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloro-hydroxyethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-Dichloro-1-hydroxyethyl)acetamide
- N-(2,2-Dichloro-1-hydroxyethyl)propionamide
- N-(2,2-Dichloro-1-hydroxyethyl)butyramide
Uniqueness
N-(2,2-Dichloro-1-hydroxyethyl)-2,2-dimethylpropanamide is unique due to its specific structural features, such as the presence of a dimethylpropanamide backbone.
Properties
Molecular Formula |
C7H13Cl2NO2 |
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Molecular Weight |
214.09 g/mol |
IUPAC Name |
N-(2,2-dichloro-1-hydroxyethyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C7H13Cl2NO2/c1-7(2,3)6(12)10-5(11)4(8)9/h4-5,11H,1-3H3,(H,10,12) |
InChI Key |
BKFVOCGJWYAQHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC(C(Cl)Cl)O |
Origin of Product |
United States |
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